methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate
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Overview
Description
Methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate is an organic compound with a complex structure that includes a methionine derivative and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate typically involves the reaction of methionine with 2-chloro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate can undergo various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro substituents on the phenyl ring can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-methylbenzamide
- N-(2-chloro-5-nitrophenyl)-2-methylbenzoate
Uniqueness
Methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate is unique due to the presence of the methionine moiety, which can impart specific biological activity and reactivity. The combination of the nitro, chloro, and methionine groups makes it distinct from other similar compounds, potentially offering unique properties and applications.
Properties
Molecular Formula |
C13H15ClN2O5S |
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Molecular Weight |
346.79 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C13H15ClN2O5S/c1-21-13(18)11(5-6-22-2)15-12(17)9-7-8(16(19)20)3-4-10(9)14/h3-4,7,11H,5-6H2,1-2H3,(H,15,17) |
InChI Key |
WWYIYJNGIRVLKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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